molecular formula C14H26N2O3 B13233336 tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate

Cat. No.: B13233336
M. Wt: 270.37 g/mol
InChI Key: IDWVGGMOYJZQRB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O3. It is a piperidine derivative that has found applications in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxolane compounds under controlled conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with 3-aminooxolane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-10(5-8-16)12-11(15)6-9-18-12/h10-12H,4-9,15H2,1-3H3

InChI Key

IDWVGGMOYJZQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)N

Origin of Product

United States

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